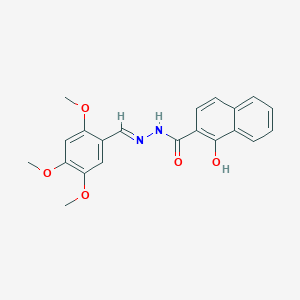![molecular formula C16H25N3O4S B5717181 N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide, also known as N-(3-(dimethylamino)propyl)-N-(4-(morpholin-4-ylsulfonyl)phenyl)benzamide or simply known as JNJ-26854165, is a small molecule inhibitor of the histone methyltransferase enhancer of zeste homolog 2 (EZH2). It was first discovered and synthesized by Janssen Pharmaceuticals in 2009.
Mecanismo De Acción
JNJ-26854165 is a selective inhibitor of EZH2, which is a member of the polycomb repressive complex 2 (PRC2). PRC2 is responsible for the methylation of histone H3 at lysine 27 (H3K27), which leads to the repression of gene expression. EZH2 is the catalytic subunit of PRC2 and is responsible for the methylation of H3K27. JNJ-26854165 binds to the catalytic domain of EZH2 and inhibits its activity, leading to the reduction of H3K27 methylation and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects:
JNJ-26854165 has been shown to have significant biochemical and physiological effects in cancer cells. In preclinical studies, JNJ-26854165 has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer models. JNJ-26854165 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as docetaxel and bortezomib.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-26854165 has several advantages and limitations for lab experiments. One advantage is its high selectivity for EZH2, which minimizes off-target effects. Another advantage is its ability to induce apoptosis and inhibit cell proliferation in cancer cells. However, one limitation is its low solubility, which can make it difficult to administer in vivo. Another limitation is its potential for toxicity, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the development of JNJ-26854165. One direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the identification of biomarkers that can predict response to JNJ-26854165. Additionally, the combination of JNJ-26854165 with other therapeutic agents is an area of active research, as it may enhance its anti-tumor activity. Finally, the development of EZH2-specific imaging agents may enable non-invasive monitoring of EZH2 activity in vivo.
Métodos De Síntesis
The synthesis of JNJ-26854165 involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with morpholine to form 4-(morpholin-4-yl)benzoic acid. The second step involves the reaction of 4-(morpholin-4-yl)benzoic acid with N,N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamidedimethyl-1,3-propanediamine to form N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide[3-(dimethylamino)propyl]-4-(morpholin-4-yl)benzamide. The final step involves the reaction of N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide[3-(dimethylamino)propyl]-4-(morpholin-4-yl)benzamide with p-toluenesulfonyl chloride to form N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide.
Aplicaciones Científicas De Investigación
JNJ-26854165 has been extensively studied for its potential use in the treatment of cancer. EZH2 is a histone methyltransferase that plays a critical role in the epigenetic regulation of gene expression. Overexpression of EZH2 has been observed in various types of cancer, including prostate, breast, and lymphoma. JNJ-26854165 inhibits the activity of EZH2, leading to the downregulation of oncogenic genes and the induction of apoptosis in cancer cells. Preclinical studies have shown promising results in various cancer models, including prostate cancer, breast cancer, and lymphoma.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18(2)8-4-7-17-16(20)14-5-3-6-15(13-14)24(21,22)19-9-11-23-12-10-19/h3,5-6,13H,4,7-12H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUROMQPEFGSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-3-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

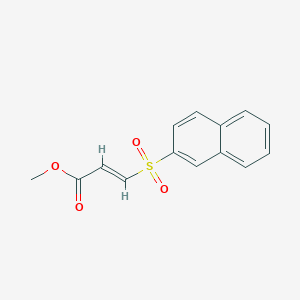
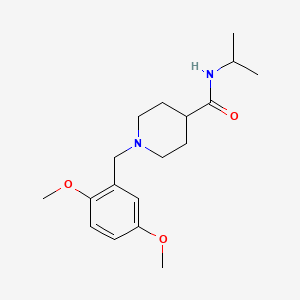
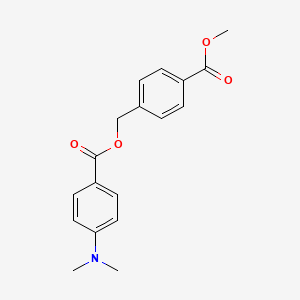
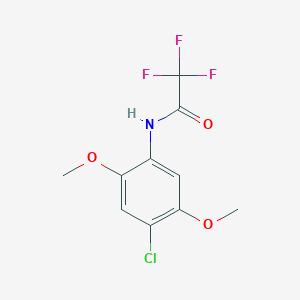

![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)


![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![N-[2-(2-{[5-methyl-2-(methylthio)-3-thienyl]methylene}hydrazino)-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5717171.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)
